1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, along with a sulfonyl chloride functional group
Preparation Methods
One common synthetic route includes the reaction of 1-methyl-4-(trifluoromethyl)-1H-pyrazole with chlorosulfonic acid under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as temperature control, solvent selection, and the use of catalysts.
Chemical Reactions Analysis
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring, leading to various substituted pyrazole derivatives.
Common reagents used in these reactions include chlorosulfonic acid, amines, alcohols, thiols, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity . The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects .
Comparison with Similar Compounds
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a benzene ring instead of a pyrazole ring.
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: A trifluoromethylated indenopyrazole with different functional groups and applications.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Compounds with similar pyrazole rings but different substituents and biological activities.
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2O2S/c1-11-4(14(6,12)13)3(2-10-11)5(7,8)9/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZUHNYUBNHCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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